molecular formula C19H20O4 B2952939 (2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one CAS No. 351339-41-8

(2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B2952939
CAS No.: 351339-41-8
M. Wt: 312.365
InChI Key: KXEAJKVQYROPFW-JLHYYAGUSA-N
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Description

(2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base.

  • Starting Materials

    • 2,3-Dimethoxybenzaldehyde
    • 4-Ethoxyacetophenone
  • Reaction Conditions

      Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

      Solvent: Ethanol or methanol

      Temperature: Room temperature to reflux conditions

  • Procedure

    • Dissolve 2,3-dimethoxybenzaldehyde and 4-ethoxyacetophenone in ethanol.
    • Add a catalytic amount of sodium hydroxide.
    • Stir the mixture at room temperature or heat under reflux for several hours.
    • After completion, the reaction mixture is poured into ice-cold water to precipitate the product.
    • The solid product is filtered, washed, and recrystallized from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
  • Reduction

    • Reduction of the α,β-unsaturated carbonyl system can yield the corresponding saturated ketone.
  • Substitution

    • Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), hydrogenation with palladium on carbon (Pd/C)

    Substitution: Bromine (Br₂) for bromination, nitric acid (HNO₃) for nitration

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes

    Reduction: Formation of saturated ketones

    Substitution: Formation of brominated or nitrated derivatives

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Antimicrobial Activity: Chalcones, including this compound, have shown promising antimicrobial properties against a range of pathogens.

Medicine

    Anticancer Research: Some chalcones exhibit cytotoxic activity against cancer cell lines, making them candidates for anticancer drug development.

Industry

    Dye and Pigment Production: Chalcone derivatives are used in the synthesis of dyes and pigments due to their vibrant colors and stability.

Mechanism of Action

The biological activity of (2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is often attributed to its ability to interact with cellular proteins and enzymes. The α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This mechanism is crucial in its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2,3-Dimethoxyphenyl)-1-phenylprop-2-en-1-one: Lacks the ethoxy group, which may alter its reactivity and biological activity.

    (2E)-3-(4-Methoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one: Contains a methoxy group instead of dimethoxy, potentially affecting its chemical properties.

Properties

IUPAC Name

(E)-3-(2,3-dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-4-23-16-11-8-14(9-12-16)17(20)13-10-15-6-5-7-18(21-2)19(15)22-3/h5-13H,4H2,1-3H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEAJKVQYROPFW-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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